molecular formula C60H80O12 B1271920 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester CAS No. 97600-39-0

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester

Cat. No. B1271920
CAS RN: 97600-39-0
M. Wt: 993.3 g/mol
InChI Key: HZHADWCIBZZJNV-UHFFFAOYSA-N
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Description

4-tert-Butylcalix arene-tetraacetic acid tetraethyl ester is a chemically modified calixarene, a macrocyclic compound with a cavity that can act as a host for smaller molecules and ions. This particular derivative is known for its ability to form complexes with various metal ions, which is of interest in the field of coordination chemistry and extraction processes. The compound has been studied for its potential in solvent extraction of lanthanoid ions, demonstrating its utility in separation and purification processes .

Synthesis Analysis

The synthesis of calixarene derivatives often involves the functionalization of the lower or upper rim of the parent calixarene structure. For instance, tetra-tert-butylcalix arene derivatives have been synthesized by reacting with 1,2,4-triazole-5-thiones and 1,3,4-oxadiazole-5-thiones, leading to novel compounds with potential applications in various fields . Additionally, the synthesis of 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester itself is not detailed in the provided abstracts, but its use in the extraction of lanthanoid ions suggests a multi-step synthetic route that includes the introduction of acetic acid ester groups to the calixarene framework .

Molecular Structure Analysis

The molecular structure of calixarene derivatives is crucial in determining their binding properties and overall reactivity. For example, the conformation of p-tert-butylcalix arene derivatives can be inferred from NMR spectroscopy, with different conformers such as cone, partial cone, and 1,3-alternate being observed . The conformation affects the compound's ability to interact with guest molecules or ions. The X-ray structure determination of a pentaester derivative of p-tert-butylcalix arene revealed a distorted cone conformation, highlighting the structural diversity within the calixarene family .

Chemical Reactions Analysis

Calixarenes undergo various chemical reactions that modify their properties and potential applications. For instance, the reaction of tetra-tert-butyltetraoxocalix arene with hydrazine leads to the formation of the starting material, demonstrating reversible redox chemistry . The complexation of metal ions is another key reaction, with 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester forming complexes with lanthanoid ions in the presence of thenoyltrifluoroacetone . Additionally, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor for the synthesis of azo-compounds, indicating its role in facilitating organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester are influenced by its conformation and substituents. The compound's ability to extract lanthanoid ions is a significant physical property, with the extraction efficiency being affected by the nature of the substituents on the calixarene . The thermodynamic stability of the conformers is another important property, with the 1,3-alternate conformer being the most stable for tetraacetoxy-p-tert-butylcalix arene . The binding properties towards metal ions are also a key chemical property, with the compound showing selectivity for certain ions over others .

Scientific Research Applications

Scaffolding for Polysialosides

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester has been used as a scaffold for polysialosides. It has been transformed into known tetraethyl ester for the purpose of scaffolding tetravalent α-sialoside. This demonstrates its role in creating structures useful in biochemical applications (Meunier & Roy, 1996).

Synergistic Extraction and Separation of Lanthanoid Ions

The compound has shown effectiveness in the solvent extraction of lanthanoid ions. Studies have identified it as part of the extracted species Ln(TTA)3·S complexes, playing a significant role in the extraction and separation processes of these ions (Atanassova, 2011).

Protonation Studies

There is evidence of unusual protonation of tetraethyl p-tert-butylcalix[4]arene tetraacetate. It forms a stable complex with a proton in the form of a hydroxonium ion in acetonitrile-d3. This indicates its potential utility in studying protonation processes and hydrogen bonding in a chemical context (Kr̆íž et al., 2008).

Sensing Membranes for Alkali Metal Cations

The compound has been used in the development of sensing membranes for alkali metal cations. These membranes have shown to exhibit permeability changes in the presence of alkali metal ions, indicating its utility in creating selective and responsive membrane systems (Yagi et al., 1996).

Conformational Analysis

Studies have also been conducted on the conformations of the acyl esters of p-tert-butylcalix[4]arene. These analyses are crucial in understanding the structural aspects of the compound, which is essential for its application in various fields of chemistry (Kwanghyun & Jung, 1994).

Potentiometric Sensor Applications

A study focused on using the ester derivative of 4-tert-butylcalix(8)arene in a PVC matrix for a strontium-selective sensor. The sensor exhibited a good potentiometric response to Sr2+ ions, indicating its potential use in selective ion detection (Jain, Gupta & Raisoni, 2004).

properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHADWCIBZZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H80O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369271
Record name Sodium ionophore X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

993.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester

CAS RN

97600-39-0
Record name Sodium ionophore X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97600-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium ionophore X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
M Atanassova - Microchimica Acta, 2011 - Springer
The solvent extraction of fourteen lanthanoid ions with thenoyltrifluoroacetone (HTTA) in combination with tetraethyl 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester (S) from a …
Number of citations: 0 link.springer.com
X Yang, K Wang, D Xiao, C Guo, Y Xu - Talanta, 2000 - Elsevier
A fluorescent optode membrane for sodium ion that works on the basis of a cation-exchange mechanism has been developed. The plasticized poly(vinyl chloride) (PVC) membrane …
Number of citations: 0 www.sciencedirect.com
K Wyglądacz, M Durnaś, P Parzuchowski… - Sensors and Actuators B …, 2003 - Elsevier
The design of durable miniaturized back-side contact (BSC) sensors with polymeric Na + -selective membranes based on self-plasticizing matrices consisted of isodecylacrylate (IDA) …
Number of citations: 0 www.sciencedirect.com
L Ferreri, M Rapisarda, M Leanza, C Munzone… - Molecules, 2023 - mdpi.com
A hydrophobic calix[4]arene derivative was investigated for its iodine (I 2 ) capture efficiency from gaseous and liquid phase. The iodine uptake was followed by UV-vis spectroscopy. …
Number of citations: 0 www.mdpi.com
Y Qin, Y Mi, E Bakker - Analytica chimica acta, 2000 - Elsevier
A segmented sandwich membrane method is used to determine complex formation constants of 18 electrically neutral ionophores in situ in solvent polymeric sensing membranes. …
Number of citations: 0 www.sciencedirect.com
E Malinowska, L Gawart, P Parzuchowski, G Rokicki… - Analytica chimica …, 2000 - Elsevier
The design of ion-selective membranes based on the immobilization of the calix[4]arene tetraethyl ester containing at their wider rim one polymerizable group in a linear isodecyl …
Number of citations: 0 www.sciencedirect.com
M Yamada, M Rajiv Gandhi, A Shibayama - Scientific Reports, 2018 - Springer
A novel macrocyclic calix [4] arene extractant having a long alkyl chain thioamide, 25, 26, 27, 28-tetrakis (Nn-octylthiocarbamoyl) methoxy-5, 11, 17, 23-tetra-tert-butylcalix [4] arene (1), …
Number of citations: 0 link.springer.com
X Yang, K Wang, C Guo - Analytica chimica acta, 2000 - Elsevier
A fluorescent optode for sodium ion has been developed based on the inner filter effect (IFE). A suitable fluorescing compound (5, 10, 15, 20-tetraphenylporphine (TPP)) is incorporated …
Number of citations: 0 www.sciencedirect.com
ME Poplawski, RB Brown, KL Rho, SY Yun, HJ Lee… - Analytica chimica …, 1997 - Elsevier
Two different types of one-component room temperature vulcanizing (RTV) silicone rubber (Dow Corning 3140 and 730 RTV) are examined as alternatives to PVC for formulating ion-…
Number of citations: 0 www.sciencedirect.com
W Wróblewski, A Dybko, E Malinowska, Z Brzózka - Talanta, 2004 - Elsevier
The paper presents design and performance of miniaturized chemical sensors based on silicon transducers: ion-sensitive field effect transistor (ISFET) and solid-state electrode (SSE). …
Number of citations: 0 www.sciencedirect.com

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